molecular formula C19H14Cl2N4O2 B11456628 6-(2,4-dichlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-(2,4-dichlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11456628
M. Wt: 401.2 g/mol
InChI Key: CJVAARGFSCTUIG-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a dichlorophenyl group, an imidazo[1,2-a]pyridine moiety, and a tetrahydropyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution reaction where the imidazo[1,2-a]pyridine core reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the tetrahydropyrimidine-dione ring: This is typically achieved through a cyclization reaction involving the intermediate product from the previous step with urea or a urea derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 6-(2,4-Dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The uniqueness of 6-(2,4-dichlorophenyl)-5-{imidazo[1,2-a]pyridin-2-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific structural features, which confer distinct chemical properties and biological activities. Its combination of a dichlorophenyl group, imidazo[1,2-a]pyridine moiety, and tetrahydropyrimidine-dione structure makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H14Cl2N4O2

Molecular Weight

401.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C19H14Cl2N4O2/c1-23-17(12-7-6-11(20)9-13(12)21)16(18(26)24(2)19(23)27)14-10-25-8-4-3-5-15(25)22-14/h3-10H,1-2H3

InChI Key

CJVAARGFSCTUIG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=CN3C=CC=CC3=N2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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